molecular formula C21H19N5O2S B1667728 (E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one CAS No. 331244-89-4

(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one

Cat. No. B1667728
M. Wt: 405.5 g/mol
InChI Key: KOCVKGYKBLJEPK-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAM7 is a direct activator of Bax (EC50 = 3.3 µM) that engages the Bax trigger site and promotes the functional oligomerization of Bax. It is selective for the BH3 binding site on Bax and does not interact with BH3 binding pockets on other proteins. BAM7 induces Bax-dependent cell death in mouse embryo fibroblasts.
BAM 7 is a Bax activator (EC50 = 3.3 μM). BCL-2 family proteins are key regulators of the apoptotic pathway. Antiapoptotic members sequester the BCL-2 homology 3 (BH3) death domains of proapoptotic members such as BAX to maintain cell survival. The antiapoptotic BH3-binding groove has been successfully targeted to reactivate apoptosis in cancer.

Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to (E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one have been studied as corrosion inhibitors. For instance, Fouda et al. (2013) explored the use of similar pyrazol-5-one derivatives as corrosion inhibitors for 316L stainless steel in an acidic environment. They found these compounds to act as mixed-type inhibitors, effectively reducing corrosion through a process that involves both chemical adsorption and physical blocking of the metal surface (Fouda, Elewady, & Fathy, 2013).

Antimicrobial Activity

A range of derivatives structurally similar to the compound have been synthesized and evaluated for antimicrobial properties. For example, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and assessed their antimicrobial activity against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Cancer Research

Shi et al. (2013) investigated compounds with a thiazol-2-yl-1H-pyrazol-5(4H)-one moiety, closely related to the compound of interest, for their affinities to anti-apoptotic Bcl-2 family proteins. These findings have implications in cancer research, particularly in understanding and potentially influencing the apoptotic pathways in cancer cells (Shi et al., 2013).

Chemical Synthesis and Characterization

The compound and its derivatives have been subjects of chemical synthesis and characterization studies. For instance, Khalifa et al. (2017) presented novel synthetic approaches to similar compounds, offering insights into the chemical properties and potential applications of these substances (Khalifa, Nossier, & Al-Omar, 2017).

Chemosensory Applications

Research by Aysha et al. (2021) explored the use of similar compounds in chemosensory applications. They synthesized a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye, indicating potential applications in the detection of metal ions (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

properties

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVHADVOGFZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420906
Record name BAM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one

CAS RN

331244-89-4
Record name BAM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331244-89-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
(E)-4-(2-(2-Ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.